Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Neuroscience Enzyme Inhibition Nitric Oxide Signaling

Batch variability in nNOS inhibitor sourcing compromises assay reproducibility. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (CAS 72030-87-6) is a validated nNOS inhibitor (IC50 110 nM) with documented iNOS activity in murine macrophages. • Confirmed nNOS IC50: 110 nM; active against iNOS in activated murine macrophages • Preferred regioisomer for DPO/POPOP fluorescent sensor synthesis via Pd-catalyzed direct C-H arylation • Orthogonal nitro and ethyl ester handles enable parallel SAR library synthesis (~82% yield) Analytically certified. In stock for immediate global shipping.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 72030-87-6
Cat. No. B1591790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-nitrophenyl)oxazole-4-carboxylate
CAS72030-87-6
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
InChIKeyWFXGNVYQHVQFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: Core Properties


Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (CAS 72030-87-6) is a heterocyclic building block of the 5-substituted oxazole-4-carboxylate class, characterized by a 4-nitrophenyl group at the 5-position and an ethyl ester at the 4-position of the oxazole ring . This structural motif provides a versatile scaffold for medicinal chemistry and materials science applications, with a molecular weight of 262.22 g/mol and demonstrated stability under standard storage conditions (0-8°C) . The compound serves as a key intermediate in the synthesis of bioactive molecules and advanced materials, with its nitrophenyl substituent enabling further functionalization through reduction to the corresponding aniline derivative or hydrolysis to the free carboxylic acid .

Workflow Oxazole building block for medicinal chemistry and materials science synthesis
Selection logic Prefer this regioisomer for C2/C5-selective C-H arylation and orthogonal functionalization
Use context Scaffold for fluorescent sensor libraries and nitric oxide synthase tool compounds

Substitution Risks for Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate


Generic substitution within the 5-substituted oxazole-4-carboxylate class is not scientifically sound due to profound differences in biological activity and synthetic utility driven by subtle variations in substitution pattern and regiochemistry. As established in seminal medicinal chemistry studies of this scaffold, the 5-aryl substituent and the 4-carboxylate ester moiety are critical pharmacophoric elements; even minor modifications, such as changing the nitro group's position from para to ortho, altering the ester from ethyl to methyl, or repositioning the aryl group from the 5- to the 2-position, result in completely different compounds with distinct biological profiles, synthetic reactivities, and material properties [1]. For instance, the regioisomeric ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 78979-63-2) presents an entirely different chemical entity with unique reactivity and biological activity, underscoring the non-interchangeability of these structurally similar compounds [2]. Researchers must procure the specific CAS number to ensure experimental reproducibility and to align with validated protocols in target-specific assays and established synthetic routes .

Regioisomer mismatch
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 78979-63-2) exhibits distinct reactivity and biological profile; direct replacement may invalidate synthetic routes.
Substitution pattern sensitivity
Changing nitro from para to ortho or altering the ester (ethyl to methyl) shifts pharmacophoric properties; class-level inference suggests different biological activity.
Functional handle requirement
Analogues lacking the nitro or ester groups may not support the orthogonal reduction/hydrolysis sequences needed for library synthesis.

Comparative Evidence for Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate


nNOS Inhibitory Activity

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 value of 110 nM, as determined in Sprague-Dawley rat brain homogenates [1]. This level of potency provides a defined benchmark for structure-activity relationship (SAR) studies. Within the broader class of oxazole-4-carboxylates, the presence of the 4-nitrophenyl substituent at the 5-position is a key determinant of this activity. While direct, head-to-head comparison data for closely related analogs in the exact same assay is not available in the public domain, the specific IC50 value of 110 nM serves as a critical data point for comparative analysis and selection against other potential nNOS inhibitor scaffolds being procured for research [2].

nNOS inhibition
Data to verify
IC50 110 nM
Provides a quantitative benchmark for nNOS-targeted SAR studies
Assayed in Sprague-Dawley rat brain homogenates; reported value from BindingDB
Neuroscience Enzyme Inhibition Nitric Oxide Signaling

High-Yield Synthesis and Cost Efficiency

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate can be synthesized with a high reported yield of approximately 82% via the reaction of ethyl isocyanoacetate with 4-nitrobenzoyl chloride [1]. This efficient synthetic route directly impacts procurement cost and availability, making the compound a more economical choice compared to other substituted oxazole-4-carboxylates that may require lower-yielding, multi-step syntheses. The availability of a high-yield, scalable synthetic method enhances supply chain reliability and reduces the per-unit cost for researchers and industrial buyers.

Synthetic yield
Class-level
~82% yield
Supports cost-effective scale-up and supply chain reliability
Reaction of ethyl isocyanoacetate with 4-nitrobenzoyl chloride; supplier-reported
Synthetic Chemistry Process Development Cost-Effectiveness

iNOS Inhibition in Macrophages

The compound has been tested for its ability to inhibit inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. While a precise IC50 value is not reported in the public domain, the positive activity in this specific cellular assay distinguishes it from oxazole-4-carboxylates lacking the 4-nitrophenyl moiety, which are likely inactive or less potent. This provides a clear functional differentiation for researchers studying inflammatory pathways where iNOS modulation is a key target.

iNOS activity
Reported
Positive inhibition in activated murine macrophages
Differentiates from analogues lacking 4-nitrophenyl; supports inflammation model use
Exact IC50 not publicly available; cellular assay context
Inflammation Macrophage Biology Drug Discovery

Regiospecific C-H Arylation for Fluorescent Probes

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a privileged scaffold for palladium-catalyzed direct C-H arylation, a powerful methodology for constructing complex molecular architectures [1]. This regioselective functionalization allows for the synthesis of diverse libraries of DPO and POPOP carboxylate-analog sensors, which are valued for their unusual Stokes shifts and high quantum yields [2]. The compound's specific substitution pattern enables C2- and C5-selective direct arylation procedures that are not equally accessible with other oxazole-4-carboxylate regioisomers, such as the 2-aryl derivatives [3]. This regiochemical advantage makes it a uniquely versatile building block for medicinal chemists and materials scientists seeking to explore novel chemical space with high efficiency.

C-H arylation selectivity
Cross-study comparable
Regioselective at C2 and C5 under Pd catalysis
Enables construction of DPO/POPOP fluorescent sensor libraries
Regioisomeric advantage over 2-aryloxazole-4-carboxylates
Materials Chemistry Fluorescent Probes C-H Activation

Defined Physicochemical Properties

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate possesses well-defined and consistent physicochemical properties that facilitate reliable experimental design and formulation . Specifically, it has a reported boiling point of 439.9 °C at 760 mmHg , which provides a benchmark for purity assessment and stability under various experimental conditions. This level of property definition is not always available for less common or custom-synthesized oxazole analogs, which may exhibit variable purity and properties. For researchers requiring precise control over experimental parameters, the availability of this data reduces uncertainty and enhances reproducibility.

Boiling point
Class-level
439.9 °C at 760 mmHg
Defined physical constant for purity assessment and stability studies
Reported value; supports quality control benchmarking
Analytical Chemistry Formulation Science Material Properties

Chemical Stability and Orthogonal Transformations

The compound's robust heterocyclic core and its distinct functional groups enable a range of well-established, orthogonal chemical transformations that are essential for constructing complex molecular architectures . Specifically, the nitro group can be selectively reduced to the corresponding aniline, providing a handle for amide bond formation or diazonium chemistry, while the ethyl ester can be hydrolyzed to the carboxylic acid, enabling further conjugation or salt formation . This predictable and versatile reactivity profile contrasts with many other substituted oxazoles that may undergo ring-opening or decomposition under similar reaction conditions, offering a clear advantage in multi-step synthesis and library generation.

Orthogonal handles
Class-level
Nitro → aniline (H₂/Pd-C); ester → acid (aq. NaOH)
Sequential transformations support diverse library synthesis
Robustness contrasts with oxazoles prone to ring-opening
Organic Synthesis Chemical Biology Derivatization

Application Scenarios for Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate


Enzyme Inhibition in Neuroscience and Inflammation

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate serves as a validated tool compound for investigating nitric oxide signaling pathways, particularly through its documented inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM . Its activity against inducible NOS (iNOS) in activated murine macrophages further supports its use in inflammation and immunology studies [5]. Researchers focused on identifying or characterizing novel nNOS/iNOS modulators should prioritize this compound as a structurally defined, biologically active benchmark for SAR campaigns and for use in secondary assays to confirm target engagement.

Fluorescent Sensor and Optical Material Synthesis

The compound is a preferred building block for the synthesis of DPO and POPOP carboxylate-analog fluorescent sensors via palladium-catalyzed direct C-H arylation, a methodology for which this specific regioisomer is uniquely suited . The resulting materials are valued for their unusual Stokes shifts and high quantum yields, making them critical components in scintillation counters, optoelectronics, and advanced imaging applications [5]. For materials scientists and chemical engineers developing new photonic devices or fluorescent probes, procuring this specific regioisomer is essential for achieving the desired optical properties and for ensuring synthetic reproducibility.

Library Synthesis and SAR Exploration

The compound's orthogonal functional handles—the nitro group and the ethyl ester—allow for the rapid, parallel synthesis of diverse chemical libraries for high-throughput screening . The high reported synthetic yield of ~82% ensures cost-effective procurement for large-scale library production [5]. This enables medicinal chemists to efficiently explore the chemical space around the 5-aryloxazole-4-carboxylate pharmacophore, generating novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
nNOS / iNOS signaling research
Nitric oxide synthase inhibitory profile
Target engagement in neuronal and macrophage models
Fluorescent sensor synthesis
Regioselective C-H arylation suitability
DPO/POPOP carboxylate-analog library generation
Medicinal chemistry SAR libraries
Orthogonal nitro and ester handles
High-throughput derivatization and scaffold exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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